2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for preparing pyrrolo[3,2-d]pyrimidine derivatives . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promising results in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and proteins involved in cell cycle regulation and apoptosis. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in various therapeutic applications.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
The uniqueness of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-33-20-11-17(12-21(34-2)25(20)35-3)28-22(31)14-29-13-19(16-7-5-4-6-8-16)23-24(29)26(32)30(15-27-23)18-9-10-18/h4-8,11-13,15,18H,9-10,14H2,1-3H3,(H,28,31) |
InChI Key |
PZYISIVGQYBZAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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